2,4-diamino-8-hydroxy-5-propyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-DIAMINO-8-HYDROXY-5-PROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-8-HYDROXY-5-PROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves a multicomponent reaction. One common method includes the reaction between salicylaldehyde, 8-hydroxyquinoline, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a catalytic amount of triethylamine in ethanol at 78°C . This method is advantageous due to its use of inexpensive and non-hazardous starting materials, single-flask reactions, and optimized reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as reducing organic waste products and avoiding chromatography, are often applied to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-8-HYDROXY-5-PROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, ethanol, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2,4-DIAMINO-8-HYDROXY-5-PROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-8-HYDROXY-5-PROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and transcription . The compound’s antibacterial activity is also attributed to its ability to form stable complexes with metal ions, which can interfere with essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-(8-hydroxyquinolin-7-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Uniqueness
2,4-DIAMINO-8-HYDROXY-5-PROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2,4-diamino-8-hydroxy-5-propyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N4O2/c1-2-3-10-9-5-4-8(21)6-12(9)22-16-13(10)14(18)11(7-17)15(19)20-16/h4-6,10,21H,2-3H2,1H3,(H4,18,19,20) |
InChI Key |
IAJCUTUTYXZIJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C=C(C=C2)O)OC3=C1C(=C(C(=N3)N)C#N)N |
Origin of Product |
United States |
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